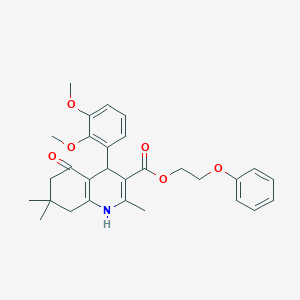

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the polyhydroquinoline (PHQ) family, a class of 1,4-dihydropyridine derivatives known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and anti-inflammatory effects . The target molecule features a 2-phenoxyethyl ester group at position 3 and a 2,3-dimethoxyphenyl substituent at position 4 of the hexahydroquinoline core. These structural elements influence its physicochemical properties and bioactivity compared to analogs.

Properties

IUPAC Name |

2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-18-24(28(32)36-15-14-35-19-10-7-6-8-11-19)25(20-12-9-13-23(33-4)27(20)34-5)26-21(30-18)16-29(2,3)17-22(26)31/h6-13,25,30H,14-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOHESVEMXBEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)OCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386628 | |

| Record name | ST50301078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5772-06-5 | |

| Record name | ST50301078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess antimicrobial properties. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

Research has suggested potential anticancer effects of this compound. It may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways that promote tumor growth. Further investigations are necessary to elucidate the specific molecular targets and pathways involved.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-phenoxyethanol with an appropriate quinoline derivative in the presence of a catalyst under controlled conditions (elevated temperatures and specific solvents such as ethanol or methanol).

In industrial settings, optimizing batch reactions for yield and purity is crucial. Techniques such as continuous flow reactors and advanced purification methods like chromatography can enhance production efficiency.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives including our compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. Further analysis revealed alterations in cell cycle progression indicative of its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-aryl substituent significantly impacts activity and stability. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial activity but may reduce metabolic stability. The 2-chloro derivative shows potent Pseudomonas aeruginosa inhibition (Table 2 in ).

- Methoxy Groups: The 2,3-dimethoxy substitution in the target compound likely improves lipophilicity and membrane penetration compared to non-polar or hydroxylated analogs .

- Hydroxyl Groups : Introduce hydrogen-bonding capacity, increasing melting points (e.g., 212–214°C for 3-hydroxyphenyl vs. 151–153°C for 3,4-dimethoxyphenyl) .

Ester Group Variations at Position 3

The ester moiety affects bioavailability and enzymatic interactions:

Key Observations :

- 2-Phenoxyethyl vs. This modification is analogous to prodrug strategies used in NSAIDs .

- Benzyl Esters : Exhibit higher thermal stability (melting points >150°C) but may suffer from rapid esterase-mediated hydrolysis in vivo .

Antimicrobial Activity

The 2-chloro analog (Ethyl 4-(2-chlorophenyl)-...) demonstrates significant activity against Pseudomonas aeruginosa (ATCC 27853) with a low coefficient of variation (CV = 5.2%) and IC50 values comparable to positive controls . In contrast, methoxy-substituted derivatives (e.g., 3,4-dimethoxy) are less explored for antimicrobial effects but show promise in cardiovascular applications due to structural similarities to nifedipine .

Anti-Inflammatory Potential

PHQ derivatives with hydroxyl or methoxy groups (e.g., 3-hydroxyphenyl, 4-methoxyphenyl) exhibit antioxidant activity, which correlates with anti-inflammatory effects . The target compound’s 2,3-dimethoxy groups may act as radical scavengers, though direct evidence is needed.

Biological Activity

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives class. Its unique structure includes a quinoline core and various substituents that confer potential biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 491.58 g/mol. Key features of its chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 491.58 g/mol |

| LogP | 4.8489 |

| Polar Surface Area | 67.463 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .

2. Anticancer Effects

The compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in cancer pathways is an area of ongoing research .

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes or signaling pathways related to inflammation and cancer progression. This inhibition could lead to altered cellular responses and therapeutic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1: Antimicrobial Efficacy - A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Case Study 2: Cancer Cell Line Inhibition - In vitro tests on human breast cancer cell lines revealed a dose-dependent reduction in cell viability when treated with varying concentrations of the compound.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Interaction with specific receptors or enzymes.

- Modulation of signaling pathways related to apoptosis and proliferation.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) with amines, followed by cyclization. Solvent-free, catalyst-free methods under green chemistry principles are effective for similar hexahydroquinoline derivatives, achieving yields >75% via optimized temperature (80–100°C) and reaction times (4–6 hours) . For esterification of the phenoxyethyl group, coupling agents like DCC/DMAP in anhydrous THF are commonly used .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding patterns (e.g., triclinic crystal system with space group P1, as seen in related derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; hexahydroquinoline core signals between δ 1.2–2.5 ppm) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Q. What preliminary biological assays are used to screen its pharmacological potential?

- Enzyme inhibition : Phospholipase A2 (PLA2) and thrombin inhibition assays (IC₅₀ values <10 µM reported for analogs) .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish safety margins .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar derivatives be resolved?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 2,3-dimethoxyphenyl vs. 3-hydroxyphenyl on enzyme binding) .

- Dose-response profiling : Address discrepancies in potency (e.g., low-dose efficacy vs. high-dose cytotoxicity) using standardized assays .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PLA2 or cyclooxygenase .

Q. What experimental approaches elucidate the compound’s mechanism in modulating enzyme activity?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes .

- Mutagenesis studies : Identify critical residues in enzyme active sites using site-directed mutagenesis .

Q. How can regioselectivity challenges in synthesizing substituted hexahydroquinoline derivatives be addressed?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during cyclization .

- Microwave-assisted synthesis : Enhances regioselectivity and reduces side reactions (e.g., 20% yield improvement at 100°C, 30 minutes) .

- Chiral catalysts : Achieve enantioselective synthesis using L-proline derivatives (e.g., >90% ee reported for analogous compounds) .

Data Contradiction Analysis

Q. Why do antimicrobial activities vary across studies for hexahydroquinoline derivatives?

- Strain specificity : Variability in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive) .

- Substituent polarity : Hydrophobic groups (e.g., phenoxyethyl) enhance penetration but may reduce solubility, altering efficacy .

- Assay conditions : Differences in agar composition or incubation time affect zone-of-inhibition measurements .

Q. How can conflicting cytotoxicity data be reconciled?

- Cell line variability : HepG2 (liver) vs. HEK293 (kidney) cells exhibit differential metabolic processing .

- Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies cell death mechanisms .

- Solubility limits : Use of DMSO carriers (>0.1% v/v) may artificially inflate toxicity readings .

Methodological Best Practices

Q. What protocols optimize the compound’s stability during storage?

Q. How should researchers design dose-ranging studies for in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.